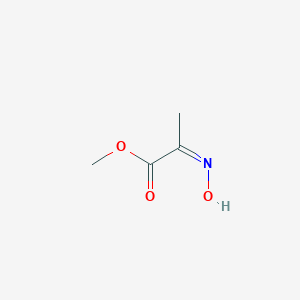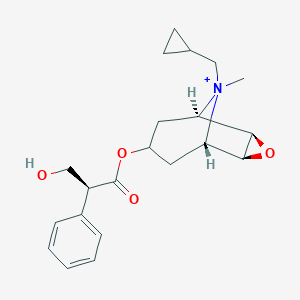
methyl (2Z)-2-hydroxyiminopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-2-hydroxyiminopropanoate, also known as MHI, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. MHI is a versatile molecule that can be synthesized using different methods and has been shown to possess several biochemical and physiological effects. In
Applications De Recherche Scientifique
Methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess several scientific research applications, including its use as a reagent in the synthesis of various compounds, such as β-lactams and β-hydroxy-α-amino acids. methyl (2Z)-2-hydroxyiminopropanoate has also been used as a building block in the synthesis of cyclic peptides and as a ligand in the preparation of metal complexes. In addition, methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess antimicrobial properties and has been used as an antibacterial and antifungal agent.
Mécanisme D'action
The mechanism of action of methyl (2Z)-2-hydroxyiminopropanoate is not fully understood. However, it is believed that methyl (2Z)-2-hydroxyiminopropanoate exerts its effects by inhibiting the activity of enzymes, such as aminotransferases and aldolases, which are involved in various metabolic pathways. methyl (2Z)-2-hydroxyiminopropanoate has also been shown to inhibit the growth of bacteria and fungi by disrupting the integrity of their cell walls.
Effets Biochimiques Et Physiologiques
Methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess several biochemical and physiological effects. methyl (2Z)-2-hydroxyiminopropanoate has been shown to inhibit the activity of enzymes involved in the biosynthesis of amino acids, such as serine and glycine. methyl (2Z)-2-hydroxyiminopropanoate has also been shown to inhibit the activity of enzymes involved in the glycolytic pathway, such as aldolases and enolases. In addition, methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess antioxidant properties and has been used as a scavenger of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2Z)-2-hydroxyiminopropanoate possesses several advantages and limitations for lab experiments. One advantage of methyl (2Z)-2-hydroxyiminopropanoate is its versatility, as it can be synthesized using different methods and can be used as a building block in the synthesis of various compounds. Another advantage of methyl (2Z)-2-hydroxyiminopropanoate is its antimicrobial properties, which make it a useful reagent in microbiology research. However, one limitation of methyl (2Z)-2-hydroxyiminopropanoate is its instability in solution, which can lead to the formation of impurities and affect the reproducibility of experiments.
Orientations Futures
There are several future directions for research on methyl (2Z)-2-hydroxyiminopropanoate. One direction is to explore the potential of methyl (2Z)-2-hydroxyiminopropanoate as a therapeutic agent for the treatment of bacterial and fungal infections. Another direction is to investigate the mechanism of action of methyl (2Z)-2-hydroxyiminopropanoate in more detail to better understand its effects on metabolic pathways. Furthermore, the synthesis of methyl (2Z)-2-hydroxyiminopropanoate derivatives with improved stability and activity could lead to the development of new compounds with diverse applications in various fields.
Conclusion:
In conclusion, Methyl (2Z)-2-hydroxyiminopropanoate is a versatile molecule that has gained significant attention in scientific research due to its diverse applications in various fields. methyl (2Z)-2-hydroxyiminopropanoate can be synthesized using different methods and has been shown to possess several biochemical and physiological effects. methyl (2Z)-2-hydroxyiminopropanoate has been used as a reagent in the synthesis of various compounds, as a building block in the synthesis of cyclic peptides, and as a ligand in the preparation of metal complexes. The antimicrobial properties of methyl (2Z)-2-hydroxyiminopropanoate make it a useful reagent in microbiology research, and the investigation of methyl (2Z)-2-hydroxyiminopropanoate derivatives could lead to the development of new compounds with diverse applications.
Méthodes De Synthèse
Methyl (2Z)-2-hydroxyiminopropanoate can be synthesized using different methods, including the reaction of methyl glyoxalate with hydroxylamine hydrochloride or the reaction of methyl pyruvate with hydroxylamine hydrochloride. In both methods, the reaction proceeds in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, to yield methyl (2Z)-2-hydroxyiminopropanoate. The purity of the synthesized methyl (2Z)-2-hydroxyiminopropanoate can be improved using column chromatography or recrystallization.
Propriétés
Numéro CAS |
146917-98-8 |
|---|---|
Nom du produit |
methyl (2Z)-2-hydroxyiminopropanoate |
Formule moléculaire |
C4H7NO3 |
Poids moléculaire |
117.1 g/mol |
Nom IUPAC |
methyl (2Z)-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C4H7NO3/c1-3(5-7)4(6)8-2/h7H,1-2H3/b5-3- |
Clé InChI |
GXUGQCNCLMAZCH-HYXAFXHYSA-N |
SMILES isomérique |
C/C(=N/O)/C(=O)OC |
SMILES |
CC(=NO)C(=O)OC |
SMILES canonique |
CC(=NO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)


![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)


![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)




